
Flumethasone 21-acetate
Overview
Description
Mechanism of Action
Target of Action
Flumethasone 21-acetate, also known as Flumethasone acetate, primarily targets the glucocorticoid receptor . The glucocorticoid receptor plays a crucial role in regulating inflammation and immune responses.
Mode of Action
Flumethasone acetate acts as a glucocorticoid receptor agonist . Upon binding to the glucocorticoid receptor, it forms a complex that translocates to the nucleus, leading to various gene activation and repression events .
Biochemical Pathways
The activation of the glucocorticoid receptor by Flumethasone acetate leads to the inhibition of pro-inflammatory pathways. This is achieved by decreasing the function of the lymphatic system, reducing immunoglobulin and complement concentrations, lowering lymphocyte concentrations, and preventing antigen-antibody binding .
Pharmacokinetics
As a corticosteroid, it is expected to be metabolized in the liver, likely through cyp3a4-mediated processes .
Result of Action
The result of this compound’s action is a decrease in inflammation, exudation, and itching at the site of application . This local effect on diseased areas is due to its anti-inflammatory, antipruritic, and vasoconstrictive properties .
Biochemical Analysis
Biochemical Properties
Flumethasone 21-acetate plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. As a corticosteroid, it primarily interacts with glucocorticoid receptors, forming a complex that translocates to the nucleus and modulates gene expression . This interaction leads to the inhibition of pro-inflammatory cytokines and the promotion of anti-inflammatory proteins. Additionally, this compound binds to plasma transcortin, which regulates its bioavailability and activity .
Cellular Effects
This compound exerts profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In immune cells, this compound suppresses the production of inflammatory mediators such as interleukins and tumor necrosis factor-alpha . It also inhibits the proliferation of lymphocytes and reduces the activity of macrophages. In skin cells, this compound decreases keratinocyte proliferation and promotes the differentiation of epidermal cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to glucocorticoid receptors, forming a receptor-ligand complex that translocates to the nucleus . This complex binds to glucocorticoid response elements in the DNA, leading to the activation or repression of specific genes. This compound inhibits the expression of pro-inflammatory genes and promotes the expression of anti-inflammatory genes . It also modulates the activity of various transcription factors, such as NF-kB and AP-1, which play crucial roles in inflammation and immune responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability, degradation, and long-term impact on cellular function. This compound is relatively stable under physiological conditions, but it can undergo hydrolysis to form Flumethasone . Long-term exposure to this compound in vitro has been shown to reduce the viability of certain cell types and alter their metabolic activity . In vivo studies have demonstrated that chronic administration of this compound can lead to adrenal suppression and other systemic effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it effectively reduces inflammation and alleviates symptoms of allergic and autoimmune conditions . At high doses, this compound can cause adverse effects such as immunosuppression, hyperglycemia, and osteoporosis . Threshold effects have been observed, where a minimum effective dose is required to achieve therapeutic benefits without causing significant side effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with enzymes and cofactors. It is metabolized in the liver by cytochrome P450 enzymes, particularly CYP3A4 . The metabolism of this compound can be influenced by other drugs that induce or inhibit CYP3A4 activity . The metabolic products of this compound are excreted primarily through the kidneys .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It binds to plasma proteins such as albumin and transcortin, which facilitate its transport in the bloodstream . Within cells, this compound can diffuse across cell membranes and bind to intracellular glucocorticoid receptors . Its distribution is influenced by factors such as tissue perfusion, receptor density, and the presence of binding proteins .
Subcellular Localization
The subcellular localization of this compound is primarily determined by its interaction with glucocorticoid receptors. Upon binding to these receptors, the this compound-receptor complex translocates to the nucleus, where it exerts its effects on gene expression . Additionally, this compound may localize to other cellular compartments, such as the cytoplasm and endoplasmic reticulum, depending on the presence of specific targeting signals and post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Flumetasone acetate is synthesized through a series of chemical reactions starting from a steroid nucleusThe reaction conditions typically involve the use of fluorinating agents and catalysts under controlled temperature and pressure .
Industrial Production Methods: In industrial settings, the production of flumetasone acetate involves large-scale chemical synthesis using automated reactors and purification systems. The process ensures high yield and purity of the final product, which is essential for pharmaceutical applications .
Types of Reactions:
Oxidation: Flumetasone acetate can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert flumetasone acetate into its reduced forms, altering its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of flumetasone acetate, each with distinct pharmacological properties .
Scientific Research Applications
Flumetasone acetate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of corticosteroid synthesis and reactivity.
Biology: Research on flumetasone acetate helps understand the mechanisms of corticosteroid action at the cellular level.
Medicine: It is extensively studied for its therapeutic effects in treating inflammatory and autoimmune conditions.
Comparison with Similar Compounds
Betamethasone: Another potent corticosteroid with similar anti-inflammatory properties.
Dexamethasone: Known for its strong anti-inflammatory and immunosuppressive effects.
Hydrocortisone: A less potent corticosteroid used for milder inflammatory conditions.
Uniqueness: Flumetasone acetate is unique due to its high potency and specific fluorination pattern, which enhances its anti-inflammatory activity compared to other corticosteroids. Its acetate ester form also contributes to its stability and efficacy in topical formulations .
Properties
IUPAC Name |
[2-[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30F2O6/c1-12-7-15-16-9-18(25)17-8-14(28)5-6-21(17,3)23(16,26)19(29)10-22(15,4)24(12,31)20(30)11-32-13(2)27/h5-6,8,12,15-16,18-19,29,31H,7,9-11H2,1-4H3/t12-,15+,16+,18+,19+,21+,22+,23+,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISSQQUKLQJHHOR-OSNGSNEUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)O)C)O)F)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C)O)C)O)F)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30F2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50182481 | |
| Record name | Flumethasone acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50182481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2823-42-9 | |
| Record name | (6α,11β,16α)-21-(Acetyloxy)-6,9-difluoro-11,17-dihydroxy-16-methylpregna-1,4-diene-3,20-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2823-42-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flumethasone acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002823429 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flumethasone acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50182481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLUMETHASONE 21-ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HB84ATQ00X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



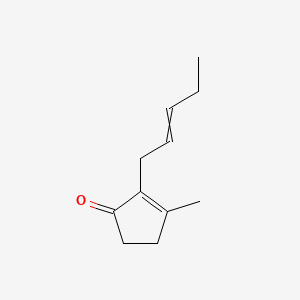
![N-[(E)-11-[(13E,24Z)-16,22-Dihydroxy-10-methoxy-11,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,13,24,26(29)-octaen-20-yl]-4,10-dimethoxy-5,9-dimethyl-6-oxoundec-1-enyl]-N-methylformamide](/img/structure/B1672804.png)
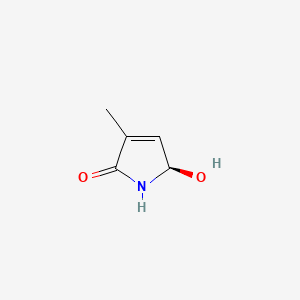
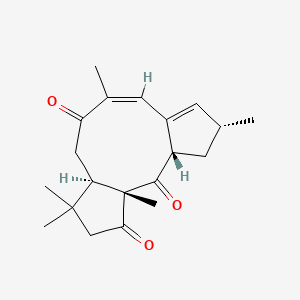
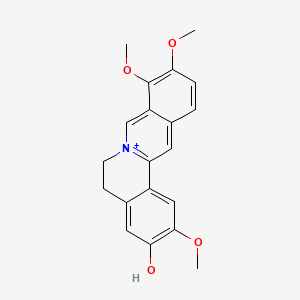
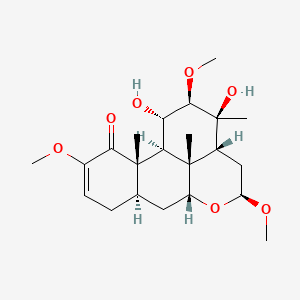

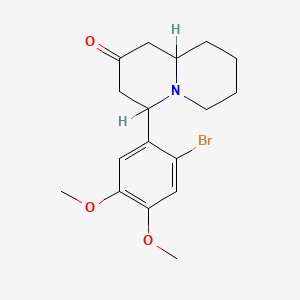
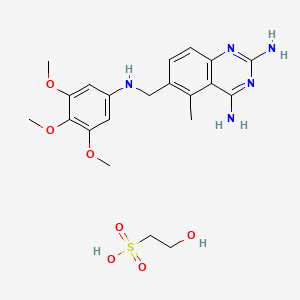
![1-[(4-Chlorophenyl)methyl]-1-(7-pyrrolidin-1-ylheptyl)guanidine](/img/structure/B1672815.png)
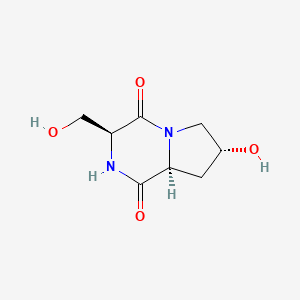
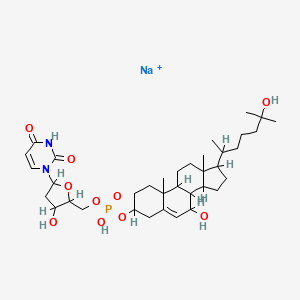
![N-[3-[(2,5-dimethylphenyl)methoxy]-4-[methyl(methylsulfonyl)amino]phenyl]cyclohexanecarboxamide](/img/structure/B1672820.png)
